
Bis(diphenylphosphine)methane monooxide
描述
Bis(diphenylphosphine)methane monooxide is an organophosphorus compound with the chemical formula (C₆H₅)₂POCH₂P(C₆H₅)₂. It is a white crystalline solid that is used primarily as a ligand in coordination chemistry. This compound is known for its ability to form stable complexes with various metals, making it valuable in both academic research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
Bis(diphenylphosphine)methane monooxide can be synthesized through the oxidation of bis(diphenylphosphino)methane. One common method involves the use of hydrogen peroxide as the oxidizing agent. The reaction typically proceeds as follows: [ \text{(C₆H₅)₂PCH₂P(C₆H₅)₂ + H₂O₂ → (C₆H₅)₂POCH₂P(C₆H₅)₂ + H₂O} ] The reaction is carried out in a solvent such as dichloromethane, and the product is isolated by recrystallization .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This typically involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The use of hydrogen peroxide as an oxidant is common due to its efficiency and relatively low cost .
化学反应分析
Types of Reactions
Bis(diphenylphosphine)methane monooxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form bis(diphenylphosphine)methane dioxide.
Reduction: It can be reduced back to bis(diphenylphosphino)methane using reducing agents such as lithium aluminum hydride.
Substitution: The phosphorus atoms in the compound can participate in substitution reactions, forming new phosphine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in dichloromethane.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Various halogenated compounds in the presence of a base.
Major Products Formed
Oxidation: Bis(diphenylphosphine)methane dioxide.
Reduction: Bis(diphenylphosphino)methane.
Substitution: Various phosphine derivatives depending on the substituent introduced.
科学研究应用
Bis(diphenylphosphine)methane monooxide is widely used in scientific research due to its versatility as a ligand. Some of its applications include:
Chemistry: Used as a ligand in the synthesis of metal complexes, which are studied for their catalytic properties.
Biology: Investigated for its potential use in the development of metal-based drugs.
Medicine: Explored for its role in the stabilization of metal ions in therapeutic agents.
Industry: Utilized in the production of catalysts for various chemical processes, including hydroformylation and hydrogenation reactions
作用机制
The mechanism of action of bis(diphenylphosphine)methane monooxide primarily involves its role as a ligand. It coordinates with metal ions through its phosphorus atoms, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, hydroformylation, and cross-coupling reactions. The molecular targets and pathways involved depend on the specific metal and reaction conditions used .
相似化合物的比较
Bis(diphenylphosphine)methane monooxide can be compared with other similar compounds such as:
Bis(diphenylphosphino)methane: The parent compound, which lacks the oxygen atom and has different reactivity and coordination properties.
Bis(diphenylphosphino)ethane: A similar ligand with an ethane backbone instead of a methylene group, which affects its bite angle and coordination behavior.
Bis(diphenylphosphino)propane: Another related ligand with a propane backbone, offering different steric and electronic properties.
The uniqueness of this compound lies in its ability to form stable complexes with a wide range of metals, making it a versatile ligand for various applications .
属性
IUPAC Name |
diphenylphosphorylmethyl(diphenyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22OP2/c26-28(24-17-9-3-10-18-24,25-19-11-4-12-20-25)21-27(22-13-5-1-6-14-22)23-15-7-2-8-16-23/h1-20H,21H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZNZKBJIWPGRID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(CP(=O)(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22OP2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10307678 | |
| Record name | Bis(diphenylphosphine)methane monooxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10307678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23176-18-3 | |
| Record name | NSC193781 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=193781 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Bis(diphenylphosphine)methane monooxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10307678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[(4-sulfamoylphenyl)methyl]acetamide](/img/structure/B1581543.png)

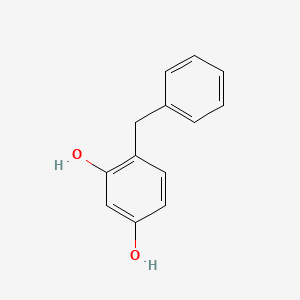
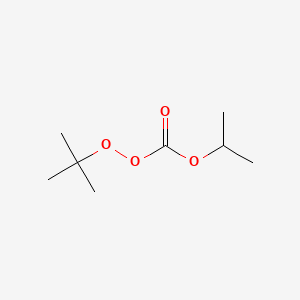
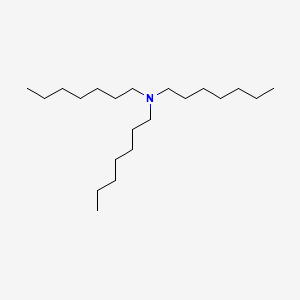

![Benzoic acid, 4-[(4-hydroxyphenyl)azo]-](/img/structure/B1581552.png)
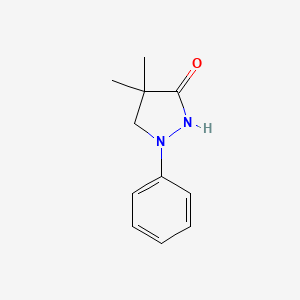


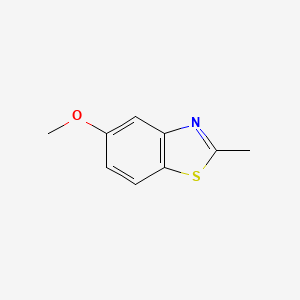
![Cyclohexanamine, N-[3-(trimethoxysilyl)propyl]-](/img/structure/B1581560.png)


